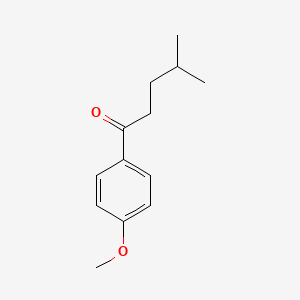

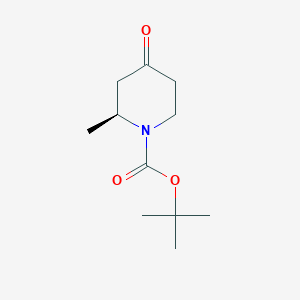

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Overview

Description

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, commonly referred to as (S)-tBMP-1-C, is an organic molecule that has been used in a variety of scientific research applications. It is a chiral compound, meaning that it has two different forms that are mirror images of each other, and is commonly used as a chiral auxillary in organic synthesis. It has been used in a variety of fields such as biochemistry, medicinal chemistry, and chemical engineering.

Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitors

This compound is crucial in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. An efficient synthesis approach involves multiple steps, starting from readily available reagents, ultimately leading to a high yield of the target compound. The method described offers advantages in terms of raw material availability, simplicity, and scalability, making it suitable for industrial applications (Chen Xin-zhi, 2011).

Stereoselective Syntheses and Derivative Reactions

Another application involves the stereoselective synthesis of derivatives, including tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its variants, which can be transformed into cis-isomers through specific reactions. These processes are instrumental in the preparation of trans isomers and piperidine derivatives, offering a quantitative yield and showcasing the compound's versatility in stereochemical manipulations (V. Boev et al., 2015).

Preparation of Diverse Piperidine Derivatives

The compound serves as a promising synthon for the preparation of diverse piperidine derivatives. Specific reactions enable the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, illustrating the compound's utility in generating synthons for further chemical transformations (A. I. Moskalenko & V. Boev, 2014).

Crystallographic Studies and Molecular Packing

Crystallographic studies have revealed the structural nuances of related derivatives, elucidating the molecular packing and hydrogen bonding patterns. Such insights are valuable for the design of new compounds with desired physical and chemical properties (C. Didierjean et al., 2004).

Novel Chiral Auxiliary Applications

Research into novel chiral auxiliaries has led to the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This compound serves as an auxiliary and chiral building block in dipeptide synthesis, demonstrating its role in asymmetric synthesis and the preparation of enantiomerically pure compounds (A. Studer et al., 1995).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYWQCBINPHBB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464736 | |

| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-49-1 | |

| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

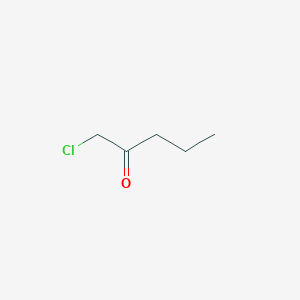

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)